molecular formula C6H13NO3S B3204600 Oxan-4-ylmethanesulfonamide CAS No. 1039037-73-4

Oxan-4-ylmethanesulfonamide

Cat. No.: B3204600
CAS No.: 1039037-73-4
M. Wt: 179.24 g/mol
InChI Key: LIYDRYVJVDFNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Oxan-4-ylmethanesulfonamide is a type of sulfonamide . Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting DHPS, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis and ultimately inhibits bacterial growth .

Pharmacokinetics

Sulfonamides in general are well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound inhibits the production of nucleotides and thus DNA synthesis. This leads to a halt in bacterial replication and growth .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, kidney function, and genetic makeup . .

Biochemical Analysis

Biochemical Properties

Oxan-4-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity . This interaction can result in the modulation of biochemical pathways and the alteration of cellular functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, which may result in altered cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and the modulation of biochemical pathways. For example, this compound can bind to specific enzyme active sites, inhibiting their activity and affecting downstream metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, this compound has been shown to inhibit enzymes involved in the sulfonamide metabolic pathway, leading to changes in the levels of metabolites and the overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it interacts with mitochondrial enzymes and affects cellular metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-ylmethanesulfonamide typically involves the reaction of tetrahydropyran-4-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields .

Properties

IUPAC Name

oxan-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYDRYVJVDFNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxan-4-ylmethanesulfonamide
Reactant of Route 2
Oxan-4-ylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
Oxan-4-ylmethanesulfonamide
Reactant of Route 4
Oxan-4-ylmethanesulfonamide
Reactant of Route 5
Oxan-4-ylmethanesulfonamide
Reactant of Route 6
Oxan-4-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.